molecular formula C8H6Cl2O2 B3419128 2-Chloro-2-(3-chlorophenyl)acetic acid CAS No. 1368465-26-2

2-Chloro-2-(3-chlorophenyl)acetic acid

Cat. No.: B3419128
CAS No.: 1368465-26-2
M. Wt: 205.03 g/mol
InChI Key: KTDVGGSTOFEZKZ-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-chlorophenyl)acetic acid is a chlorinated aromatic acetic acid derivative of interest in organic synthesis and pharmaceutical research. Compounds within this class often serve as key precursors or intermediates in the construction of more complex molecules. For instance, the closely related 3-chlorophenylacetic acid (CAS 1878-65-5) is a known building block with a molecular formula of C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . This compound is valued for its potential application in peptide synthesis and the study of protecting group strategies . The structure suggests its utility in facilitating carbon chain extension and introducing steric and electronic effects at the alpha carbon, which can be critical in structure-activity relationship (SAR) studies during drug discovery. Its mechanism of action in research settings is typically defined by its role as an intermediate, where its carboxylic acid group allows for coupling reactions, and its chlorine substituents can influence electronic properties and molecular recognition. Physical Characteristics: While specific data for this exact compound is limited, analogous compounds like 3-chlorophenylacetic acid are reported with a melting point of 76-79 °C . Researchers should determine the specific physicochemical properties of this material upon receipt. Handling and Safety: Standard safety precautions for laboratory chemicals should be observed. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVGGSTOFEZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368465-26-2
Record name 2-chloro-2-(3-chlorophenyl)acetic acid
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Synthetic Methodologies and Process Innovations for 2 Chloro 2 3 Chlorophenyl Acetic Acid

Conventional and Industrial Scale Synthetic Routes for Chlorophenylacetic Acid Structures

The industrial production of chlorophenylacetic acids relies on robust and scalable synthetic methods. These routes are designed for efficiency and high throughput, utilizing readily available precursors.

Chlorination Reactions of Phenylacetic Acid Precursors and Analogues

Direct chlorination of phenylacetic acid and its derivatives is a primary method for introducing a chlorine atom at the alpha (α) position. The key challenge in this approach is achieving selectivity, specifically α-chlorination, without promoting competing electrophilic substitution on the aromatic ring. rsc.orgunimi.it

A notable method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent with a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. rsc.orgresearchgate.net This approach has proven effective for phenylacetic acids that have electron-withdrawing or weakly electron-donating groups, yielding the desired α-chloro products rapidly and in high yields. rsc.orgunimi.it The reaction mechanism is believed to proceed through the initial formation of an acyl chloride, which then enolizes. This enol form is subsequently chlorinated at the α-carbon. unimi.it

Other established chlorinating agents for converting α-hydroxy acids like mandelic acid (a precursor to α-chlorophenylacetic acid) into their corresponding α-chloro derivatives include phosphorus pentachloride and thionyl chloride. orgsyn.org For instance, reacting mandelic acid with phosphorus pentachloride yields the α-chloro acyl chloride, which can then be hydrolyzed to the final acid. orgsyn.org Oxalyl chloride is another reagent used for converting α,β-unsaturated carboxylic acids to their acid chlorides, highlighting its utility in reactions involving carboxyl groups. google.com

Table 1: Comparison of Chlorination Reagents for Phenylacetic Acid Derivatives

Reagent SystemTypical SubstrateKey FeaturesReference
TCCA / PCl₃Phenylacetic Acid AnaloguesHigh α-selectivity; Solvent-free conditions; Good yields for substrates without strong activating groups. rsc.orgresearchgate.net
Phosphorus Pentachloride (PCl₅)Mandelic AcidForms an intermediate acyl chloride which requires subsequent hydrolysis. orgsyn.org
Thionyl Chloride (SOCl₂)Mandelic Acid / 2-(3-chlorophenyl)acetic acidCommonly used to form acyl chlorides from carboxylic acids. Can also convert α-hydroxy acids to α-chloro acids, though yields can be poor. orgsyn.org

Hydrolysis-Based Preparations from Nitrile Precursors

The hydrolysis of nitriles is a fundamental and widely used industrial method for synthesizing carboxylic acids. byjus.com For chlorophenylacetic acids, the corresponding chlorobenzyl cyanides (chlorophenylacetonitriles) are the starting materials. google.comgoogle.com The process involves the reaction of the carbon-nitrogen triple bond with water, typically under acidic or alkaline conditions, to form an intermediate amide which is then further hydrolyzed to the carboxylic acid. byjus.comchemguide.co.ukchemistrysteps.com

Acid Hydrolysis: This method involves heating the nitrile under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org In the presence of a strong acid, the final product is the free carboxylic acid, as any carboxylate salt formed is immediately protonated. chemguide.co.uk For example, the hydrolysis of m-chlorobenzyl cyanide in a sulfuric acid solution is a documented route. google.com Similarly, using hydrochloric acid is advantageous as it can prevent coking phenomena sometimes observed with sulfuric acid and leads to a more straightforward workup. google.com

Alkaline Hydrolysis: In this process, the nitrile is heated with an alkali solution, like sodium hydroxide (B78521). chemguide.co.uk This initially produces the salt of the carboxylic acid (e.g., sodium chlorophenylacetate) and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.uklibretexts.org

Table 2: Comparison of Nitrile Hydrolysis Methods

MethodReagentsInitial ProductFinal ProductKey ConsiderationsReference
Acid HydrolysisDilute H₂SO₄ or HClAmide (intermediate)Carboxylic AcidDirectly yields the free acid. Avoids formation of ammonia gas. google.comgoogle.comchemguide.co.uklibretexts.org
Alkaline HydrolysisAqueous NaOH or KOHCarboxylate Salt and AmmoniaCarboxylic Acid (after acidification)Requires a separate acidification step to liberate the free acid. chemguide.co.uklibretexts.org

Oxo Synthesis Approaches and Related Carbonylation Strategies

Oxo synthesis, also known as hydroformylation, is a major industrial process that converts alkenes into aldehydes using carbon monoxide and hydrogen. wikipedia.orgtsijournals.com While not a direct route to carboxylic acids, the resulting aldehydes can be easily oxidized to the corresponding acids. More direct carbonylation strategies exist for synthesizing carboxylic acids from various precursors.

One such method is the Koch-Haaf reaction, which synthesizes carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid. organicchemistrytutor.com The mechanism involves the formation of a carbocation, which is then attacked by carbon monoxide to form an acylium ion, followed by hydrolysis. organicchemistrytutor.com

Palladium-catalyzed carbonylation reactions are particularly versatile. researchgate.netmdpi.comyoutube.com These methods can convert aryl halides, such as chlorobenzyl chloride, into carboxylic acids or their derivatives. For instance, the carbonylation of o-chlorobenzyl chloride can be achieved using a cobalt acetate (B1210297) and cobalt nitrate (B79036) catalyst system in the presence of carbon monoxide, followed by treatment with sodium hydroxide and subsequent acidification to yield o-chlorophenylacetic acid. chemicalbook.com Similarly, aryl iodides can be converted to acid chlorides using palladium catalysts with sterically demanding phosphine (B1218219) ligands under a carbon monoxide atmosphere. acs.org These carbonylation techniques offer a powerful means to construct the carboxylic acid functionality directly onto a pre-existing molecular framework. guidechem.com

Advanced and Asymmetric Synthesis Strategies for Enantiopure Forms

The synthesis of single enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical industry. For α-chlorophenylacetic acids, which are chiral at the α-carbon, advanced strategies are employed to produce enantiopure forms.

Enantioselective Synthesis of Chiral α-Chlorophenylacetic Acids

Achieving enantioselectivity in the synthesis of α-chlorophenylacetic acids is a significant synthetic challenge. Direct asymmetric α-chlorination of a phenylacetic acid precursor is difficult. Therefore, strategies often rely on the resolution of racemic mixtures or the use of chiral auxiliaries. rsc.orgnih.gov

One approach involves the asymmetric hydrogenation of a precursor ketone. For example, an α-chloro-β-ketophosphonate can undergo dynamic kinetic resolution (DKR) using a ruthenium complex as a catalyst. rsc.org In DKR, one enantiomer of the starting material is selectively transformed while the other is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. rsc.org

Another strategy is the synthesis of α-chloroketones from phenylacetic acid derivatives, which can then serve as precursors for chiral products. A practical one-step method uses a magnesium enolate dianion intermediate, which reacts selectively with chloromethyl carbonyl electrophiles. organic-chemistry.org The resulting α-chloroketones are versatile intermediates for creating chiral molecules. organic-chemistry.org Copper-catalyzed methods have also been developed for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid starting materials, demonstrating the potential for creating chiral centers adjacent to a carbonyl group. nih.gov

Biocatalytic Approaches in Stereoselective Production, including Enzyme-Catalyzed Reductions and Resolutions

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. youtube.comrsc.orgunito.it Enzymes, operating under mild conditions, exhibit high stereoselectivity, making them ideal for chiral synthesis. youtube.comresearchgate.net

Enzyme-Catalyzed Resolutions: Kinetic resolution is a common biocatalytic strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture. For α-haloacids, lipases are frequently used to selectively esterify one enantiomer, allowing the unreacted acid and the newly formed ester to be separated. manchester.ac.uk For example, lipases such as Candida rugosa lipase (B570770) can resolve racemic α-haloacids via esterification with an alcohol, showing a preference for the (R)-enantiomer. manchester.ac.uk The separated enantiomers (one as the acid, one as the ester) can then be isolated, with the ester being hydrolyzed back to the acid if needed. researchgate.net

Enzyme-Catalyzed Asymmetric Reductions: A highly effective method for producing chiral α-chloro-alcohols, which are direct precursors to chiral α-chloro-acids, is the asymmetric reduction of prochiral ketones. For the synthesis of intermediates for certain anticancer drugs, (S)-2-chloro-1-(3-chlorophenyl)ethanol is a required building block. researchgate.net This chiral alcohol can be prepared via the stereoselective reduction of the corresponding ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Ketoreductase enzymes, which can be cloned and expressed in host organisms like E. coli, are capable of performing this transformation with exceptional enantiomeric excess (e.e.). researchgate.netnih.govresearchgate.net Often, a second enzyme system, such as glucose-6-phosphate dehydrogenase, is co-expressed to regenerate the necessary NADPH cofactor, making the process efficient and sustainable. nih.govresearchgate.net

Table 3: Overview of Biocatalytic Strategies for Chiral Synthesis

Biocatalytic StrategyEnzyme ClassReaction TypeExample ApplicationReference
Kinetic ResolutionLipase (e.g., from Candida rugosa)Enantioselective esterificationResolution of racemic α-haloacids. manchester.ac.uk
Asymmetric ReductionKetoreductase (KRED)Stereoselective reduction of a prochiral ketoneReduction of 2-chloro-1-(3-chlorophenyl)ethanone to (S)-2-chloro-1-(3-chlorophenyl)ethanol. researchgate.netnih.gov
Reductive AminationAmine Dehydrogenase (AmDH) / Transaminase (TA)Conversion of a ketone to a chiral amine.Synthesis of chiral primary amines from ketones. nih.govnih.govmatthey.com

Kinetic Resolution and Chiral Discrimination Mechanisms for Racemic Mixtures

The separation of racemic mixtures of chiral carboxylic acids, such as 2-Chloro-2-(3-chlorophenyl)acetic acid, into their constituent enantiomers is a critical process for the synthesis of enantiopure compounds. Kinetic resolution is a primary technique employed for this purpose, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

One effective strategy is non-enzymatic kinetic resolution, which utilizes a chiral acyl-transfer catalyst. mdpi.com In a representative system for related 2-arylpropanoic acids, a racemic acid is reacted with an achiral nucleophile, such as bis(α-naphthyl)methanol, and a coupling agent like pivalic anhydride. mdpi.com The key to the chiral discrimination is a chiral catalyst, for example, (+)-benzotetramisole (BTM), which preferentially catalyzes the esterification of one enantiomer over the other, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, enantioenriched slower-reacting enantiomer. mdpi.com

Another powerful mechanism for kinetic resolution involves asymmetric lithiation using a chiral ligand. For instance, the kinetic resolution of N-Boc-2-arylpiperidines has been successfully achieved using n-butyllithium (n-BuLi) in complex with a chiral diamine like sparteine. whiterose.ac.uknih.gov This reagent combination preferentially deprotonates one enantiomer at the carbon adjacent to the aryl group. whiterose.ac.uk The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile. nih.gov This process yields an enantioenriched disubstituted product, while the unreacted starting material is recovered with the opposite enantiomeric configuration. whiterose.ac.uknih.gov The selectivity factor in these resolutions can be significant, leading to products with high enantiomeric ratios. nih.gov

These mechanisms, while demonstrated on structurally similar molecules, represent viable and established principles for the chiral discrimination and resolution of racemic mixtures of this compound.

Electrochemical Synthesis and Carboxylation Pathways

Electrochemical methods offer a sustainable and innovative approach to synthesizing α-chloroarylacetic acids, moving away from traditional chemical methods that may require harsh reagents.

A notable electrochemical pathway for the synthesis of α-chloroarylacetic acids is the electrocarboxylation of α,α-dichloroarylmethane derivatives. nih.govnih.gov This process involves the electrochemical reduction of a substrate like 1-chloro-3-(dichloromethyl)benzene (B81129) in the presence of carbon dioxide (CO₂). nih.govdntb.gov.uaresearchgate.net The reaction demonstrates high selectivity, as the reduction specifically targets one chlorine atom on the benzylic carbon, leaving the second chlorine atom unaffected. nih.govnih.gov This method successfully produces the desired α-chloroarylacetic acid derivatives with modest to good yields, avoiding the formation of non-chlorinated or dicarboxylic acid byproducts. nih.govresearchgate.net

The versatility of these products as synthetic intermediates is significant, as they are precursors for various pharmacologically relevant molecules. mdpi.com Research has demonstrated the successful synthesis of several α-chloroarylacetic acid derivatives via this route, highlighting its potential as a general methodology. nih.gov

Table 1: Examples of α-Chloroarylacetic Acids from Electrocarboxylation Data sourced from Maret et al., 2023. nih.gov

Starting Material (α,α-dichloroarylmethane derivative) Product (α-chloroarylacetic acid) Yield
α,α-Dichlorotoluene 2-Chloro-2-phenylacetic acid 44%
1-(Dichloromethyl)-4-methylbenzene 2-Chloro-2-(p-tolyl)acetic acid 45%
1-Chloro-3-(dichloromethyl)benzene This compound 51%
1-Bromo-4-(dichloromethyl)benzene 2-Bromo-2-(4-bromophenyl)acetic acid 35%

The mechanism of the electrocarboxylation of α,α-dichloroarylmethane derivatives has been investigated through cyclic voltammetry (CV) and control experiments. nih.gov The proposed pathway involves a two-electron reduction of the α,α-dichloroarylmethane compound at the cathode. nih.gov This reduction leads to the formation of a key intermediate, an α-chloro carbanion. nih.gov This highly reactive anion then acts as a nucleophile, attacking a molecule of carbon dioxide, which is present in the reaction medium. nih.gov This nucleophilic addition results in the formation of the corresponding α-chlorophenylacetic carboxylate, which upon acidic workup, yields the final α-chloroarylacetic acid product. nih.gov

Derivatization and Functionalization Strategies

The carboxylic acid functionality of this compound allows for a wide range of derivatization reactions, transforming it into various useful intermediates like acyl chlorides, esters, amides, and thioesters.

The conversion of this compound to its corresponding acyl chloride, 2-Chloro-2-(3-chlorophenyl)acetyl chloride, is a fundamental step for many subsequent functionalizations. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. mdpi.com

A common and effective method involves refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. After the reaction is complete, the excess thionyl chloride can be removed under reduced pressure to yield the acyl chloride. An alternative procedure uses oxalyl chloride in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. mdpi.com

Table 2: Reagents for Acyl Chloride Synthesis

Reagent Co-reagent/Catalyst Solvent Reference
Thionyl chloride (SOCl₂) DMF (catalytic) None (neat)
Oxalyl chloride DMF (catalytic) Dichloromethane (CH₂Cl₂) mdpi.com
Phosphorus pentachloride (PCl₅) Not specified Not specified orgsyn.org

The activated acyl chloride or the carboxylic acid itself can be readily converted into a variety of derivatives.

Esters: Esterification can be performed through several routes. A direct method involves reacting the carboxylic acid with an alcohol under acidic catalysis, such as with sulfuric acid, and heating the mixture to drive the reaction. mdpi.comgoogle.com For more sensitive substrates or milder conditions, the carboxylic acid can be treated with diazomethane (B1218177) derivatives, such as trimethylsilyldiazomethane (B103560) (TMS diazomethane), to form methyl esters. mdpi.com Alternatively, the synthesized acyl chloride can be reacted with an alcohol to produce the corresponding ester.

Amides: Amide synthesis is a crucial transformation. The most straightforward method involves the reaction of the acyl chloride derivative with a primary or secondary amine. mdpi.comhud.ac.uk This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.comhud.ac.uk Alternatively, direct coupling methods can be used, where the carboxylic acid is activated in situ using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before the addition of the amine. fishersci.it

Table 3: General Conditions for Amide Synthesis from Acyl Chloride Based on a procedure for a similar substrate. mdpi.com

Acyl Chloride Precursor Amine Base Solvent
2-Chloro-2-phenylacetyl chloride Benzyl (B1604629) amine Triethylamine Anhydrous CH₂Cl₂

Thioesters: The synthesis of thioesters from this compound can also be accomplished through standard methods. One common route involves the reaction of the pre-formed acyl chloride with a thiol in the presence of a base, or by reacting it with an alkali metal salt of a thiol. wikipedia.org Another approach is the direct condensation of the carboxylic acid with a thiol using a dehydrating agent like DCC, which facilitates the removal of water and formation of the thioester bond. wikipedia.orgorganic-chemistry.org

Synthesis of Diverse Heterocyclic and Carbocyclic Analogues

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of heterocyclic and carbocyclic analogues. The presence of the reactive α-chloro and carboxylic acid functionalities allows for a variety of chemical transformations, leading to the construction of complex molecular architectures. These transformations often involve the initial conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides or amides, which then undergo cyclization or coupling reactions.

A primary pathway to heterocyclic systems involves the conversion of this compound into its corresponding acid chloride, 2-chloro-2-(3-chlorophenyl)acetyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive electrophile that can readily participate in reactions with various nucleophiles to form key intermediates for heterocycle synthesis.

For instance, the acid chloride can react with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) to form the corresponding hydrazide, 2-chloro-2-(3-chlorophenyl)acetohydrazide. This hydrazide is a crucial precursor for the synthesis of several five-membered heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The general synthesis of such hydrazides from acid chlorides is a well-established method, often proceeding by refluxing the acid chloride with hydrazine hydrate in a suitable solvent like ethanol.

Another important intermediate that can be derived from the starting acetic acid is the corresponding nitrile, 2-chloro-2-(3-chlorophenyl)acetonitrile. The conversion of a carboxylic acid to a nitrile can be achieved through a multi-step process involving the formation of the primary amide followed by dehydration. For example, the acid can be converted to 2-chloro-2-(3-chlorophenyl)acetamide, which is then treated with a dehydrating agent like phosphorus pentoxide (P₂O₅) to yield the nitrile. This nitrile is a key building block for the synthesis of tetrazole-containing compounds.

The synthesis of carbocyclic analogues can be achieved through reactions such as Friedel-Crafts acylation. The intermediate 2-chloro-2-(3-chlorophenyl)acetyl chloride can be reacted with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a new carbon-carbon bond, leading to the formation of functionalized diaryl ketones, a class of carbocyclic structures.

The following tables summarize the synthetic pathways to key intermediates and the subsequent formation of diverse heterocyclic and carbocyclic analogues.

Table 1: Synthesis of Key Intermediates from this compound

Starting MaterialReagent(s)Intermediate ProductGeneral Conditions
This compoundThionyl chloride (SOCl₂)2-Chloro-2-(3-chlorophenyl)acetyl chlorideReflux
2-Chloro-2-(3-chlorophenyl)acetyl chlorideHydrazine hydrate2-Chloro-2-(3-chlorophenyl)acetohydrazideReflux in ethanol
This compound1. SOCl₂ 2. NH₄OH2-Chloro-2-(3-chlorophenyl)acetamideStepwise reaction
2-Chloro-2-(3-chlorophenyl)acetamidePhosphorus pentoxide (P₂O₅)2-Chloro-2-(3-chlorophenyl)acetonitrileHeating

Table 2: Synthesis of Heterocyclic Analogues

IntermediateReaction TypeReagent(s)Heterocyclic ProductGeneral Conditions
2-Chloro-2-(3-chlorophenyl)acetohydrazideCyclocondensationCarbon disulfide (CS₂)5-(Chloro(3-chlorophenyl)methyl)-1,3,4-oxadiazole-2-thiolReflux in the presence of a base
2-Chloro-2-(3-chlorophenyl)acetohydrazideCyclocondensationPhenyl isothiocyanate5-(Chloro(3-chlorophenyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiolReflux in the presence of a base
2-Chloro-2-(3-chlorophenyl)acetonitrile[3+2] CycloadditionSodium azide (B81097) (NaN₃)5-(Chloro(3-chlorophenyl)methyl)-1H-tetrazoleReaction in a suitable solvent with a catalyst

Table 3: Synthesis of Carbocyclic Analogues

IntermediateReaction TypeReagent(s)Carbocyclic Product ExampleGeneral Conditions
2-Chloro-2-(3-chlorophenyl)acetyl chlorideFriedel-Crafts AcylationBenzene, AlCl₃1-(3-chlorophenyl)-2-chloro-1-phenylethan-1-oneAnhydrous conditions, Lewis acid catalysis

Detailed research into these synthetic pathways continues to reveal novel methodologies and process innovations, expanding the library of accessible compounds derived from this compound for various scientific investigations. The ability to generate such a diverse range of heterocyclic and carbocyclic structures underscores the importance of this compound as a versatile building block in synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 3 Chlorophenyl Acetic Acid

Fundamental Reaction Pathways

The principal reaction pathways for this molecule involve transformations of the α-chloro and carboxylic acid functionalities. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

The most significant site of reactivity on 2-Chloro-2-(3-chlorophenyl)acetic acid is the carbon atom bearing the chlorine substituent (the α-carbon). The α-chloro group is a competent leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic precursor.

Reactivity of the α-Chloro Group : The α-chloro group readily participates in nucleophilic substitution reactions, typically following an SN2 mechanism. researchgate.net This pathway allows for the displacement of the chloride ion by a variety of nucleophiles. Research on analogous α-chlorophenylacetic acids confirms that this position is reactive, providing access to a diverse range of derivatives. For instance, nucleophilic substitution of the chlorine can yield α-hydroxy, α-amino, and α-mercapto acids. nih.gov A specific application involves the reaction of methyl alpha-chloro(2-chloro)phenylacetate with tetrahydrothienopyridine, where the heterocyclic nitrogen acts as the nucleophile to displace the chloride, forming a new carbon-nitrogen bond. googleapis.com The efficiency of this substitution can be sensitive to the nature of the halogen, with studies indicating that an analogous α-bromo derivative can sometimes lead to higher reaction yields. googleapis.com

Reactivity of the Aromatic Ring : In contrast to the α-position, the 3-chlorophenyl ring is relatively inert to standard nucleophilic aromatic substitution. The chlorine atom on the aromatic ring is not activated towards displacement unless under harsh conditions or if the ring is further substituted with strongly electron-withdrawing groups, which is not the case here. Electrophilic aromatic substitution is the more typical reaction for the phenyl ring, but this falls outside the scope of nucleophilic reactivity.

The carboxylic acid moiety of this compound is the center for acylation reactions. While the compound itself is an acid, it can be readily converted into a more potent acylating agent for use in reactions like the Friedel-Crafts acylation.

The mechanism begins with the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) transforms the acid into its corresponding acyl chloride, 2-chloro-2-(3-chlorophenyl)acetyl chloride. orgsyn.org This acyl chloride is a highly reactive electrophile.

In a subsequent Friedel-Crafts acylation, this newly formed acyl chloride can react with an aromatic substrate (like benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form a new ketone derivative.

While direct Friedel-Crafts reactions using this compound itself are not the standard approach, the principle of using α-halo acyl halides in acylation is well-established. For example, chloroacetyl chloride is widely used in chloroacetylation reactions to attach a -COCH₂Cl group to nucleophiles like aminophenols. neliti.com

The stability of this compound and its derivatives is subject to hydrolytic conditions, which can lead to the degradation of the molecule or the cleavage of associated ester groups.

Ester Hydrolysis : Ester derivatives, such as methyl or ethyl 2-chloro-2-(3-chlorophenyl)acetate, can be hydrolyzed back to the parent carboxylic acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, as demonstrated with the related ethyl α-chlorophenylacetate, refluxing in a mixture of glacial acetic acid and concentrated hydrochloric acid effectively cleaves the ester bond to yield the carboxylic acid. orgsyn.org

Hydrolysis of the α-Chloro Group : The α-chloro substituent can also be displaced by water or hydroxide (B78521) ions through nucleophilic substitution, a reaction that constitutes a degradation pathway. This hydrolysis reaction results in the formation of 2-hydroxy-2-(3-chlorophenyl)acetic acid, also known as 3-chloromandelic acid. This transformation is often carried out under alkaline (basic) conditions. For example, the synthesis of di-(p-chlorophenyl)acetic acid from a related chlorinated precursor is achieved by refluxing with potassium hydroxide in a high-boiling solvent like diethylene glycol, demonstrating the feasibility of hydrolysis under strong basic conditions. orgsyn.org Similarly, the synthesis of p-chlorophenylacetic acid can be achieved through the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution. researchgate.net

Mechanistic Studies Pertaining to Process Efficiency and Selectivity

Research efforts have focused on optimizing the synthesis and subsequent reactions of α-chlorophenylacetic acids to improve yield, efficiency, and selectivity. Mechanistic understanding is key to developing these improved processes.

A significant challenge in the synthesis of compounds like this compound is achieving selective chlorination at the α-position without promoting competing electrophilic substitution on the aromatic ring. A highly efficient and selective method was developed for the α-chlorination of phenylacetic acids using trichloroisocyanuric acid (TCCA) as the chlorinating agent and a catalytic amount of phosphorus trichloride (B1173362) (PCl₃). nih.gov This solvent-free method provides the desired α-chloro products rapidly and in high yields. nih.gov The mechanism involves the initial formation of an acyl halide intermediate, which then undergoes selective chlorination. nih.gov

Table 1: Conditions for Efficient α-Chlorination of Phenylacetic Acid This table is based on data for the chlorination of the parent phenylacetic acid, illustrating a method applicable to substituted analogues.

ParameterConditionRationale
Substrate Phenylacetic AcidPrecursor molecule
Chlorinating Agent Trichloroisocyanuric Acid (TCCA)Provides the chlorine source
Catalyst Phosphorus Trichloride (PCl₃)Facilitates formation of acyl halide intermediate
Solvent None (Solvent-free)Increases process efficiency and reduces waste
Temperature 85 °CProvides energy to overcome activation barrier
Reaction Time 1.5 hoursOptimized for high conversion
Yield ~100% ConversionDemonstrates high efficiency and selectivity
Data sourced from a study on α-selective chlorination. nih.gov

Further mechanistic considerations for process efficiency involve the choice of leaving group in subsequent reactions. In the synthesis of a complex heterocyclic compound, it was observed that using an α-bromo derivative instead of the α-chloro derivative led to a higher yield in the nucleophilic substitution step. googleapis.com This highlights how subtle changes to the substrate, based on mechanistic principles of leaving group ability, can significantly enhance process efficiency. Additionally, the development of one-step synthetic processes from corresponding benzaldehydes using phase-transfer catalysis represents a major improvement in efficiency over older, multi-step methods that used more hazardous reagents. googleapis.com

Advanced Spectroscopic and Computational Characterization of 2 Chloro 2 3 Chlorophenyl Acetic Acid

Comprehensive Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the identity and purity of a synthesized chemical compound. A combination of spectroscopic methods is typically employed to provide a complete picture of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum for 2-Chloro-2-(3-chlorophenyl)acetic acid, one would expect to see signals corresponding to the aromatic protons on the substituted phenyl ring and the single proton on the alpha-carbon (the methine proton). The chemical shift and multiplicity of the aromatic protons would confirm the 1,3- (meta) substitution pattern. The methine proton would likely appear as a singlet. The acidic proton of the carboxyl group might be observed as a broad singlet, or it may undergo exchange and not be readily visible.

¹³C NMR: A ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the carboxylic acid, the alpha-carbon bonded to chlorine, and the six carbons of the dichlorinated phenyl ring (with some signals potentially overlapping depending on symmetry). The chemical shifts would be indicative of the electronic environment of each carbon.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Ion Analysis

IR Spectroscopy: An IR spectrum would be used to identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, C-Cl stretches, and various C-H and C=C stretches associated with the aromatic ring.

Mass Spectrometry: MS provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of C₈H₆Cl₂O₂. The isotopic pattern of this peak, showing characteristic ratios for the presence of two chlorine atoms, would be a key identifier. Fragmentation patterns would help to confirm the structure by showing the loss of specific groups like COOH or Cl.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should the compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding between the carboxylic acid groups.

Theoretical and Quantum Chemical Studies

Computational chemistry offers valuable insights into the electronic properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a common method for modeling the electronic structure of molecules. By performing geometry optimization using a suitable basis set (e.g., B3LYP/6-311++G(d,p)), a theoretical lowest-energy structure can be obtained. These calculations can also predict vibrational frequencies (to compare with experimental IR spectra) and NMR chemical shifts, which can aid in the assignment of experimental spectra.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing a visual guide to the molecule's reactive behavior and intermolecular interaction sites.

Computational Prediction and Evaluation of Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that influences the physicochemical properties and biological activity of a molecule. Computational chemistry offers powerful tools for the in silico prediction of pKa values, providing insights that complement experimental measurements. nih.gov These predictions are generally based on the direct computation of the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. mdpi.com

The direct approach involves calculating the free energy of the acid-base equilibrium in a solution without the need for gas-phase calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed for this purpose due to their balance of accuracy and computational cost. mdpi.com The process involves several key steps:

Geometry Optimization: The three-dimensional structures of both the protonated (acidic) form and the deprotonated (conjugate base) form of this compound are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the electronic energy, yielding the Gibbs free energy.

Solvation Modeling: The profound effect of the solvent (water) on the stabilization of charged species is crucial for accurate pKa prediction. mdpi.com This is accounted for using continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), which treat the solvent as a continuous dielectric medium. nih.govresearchgate.net For higher accuracy, some models incorporate a small number of explicit solvent molecules to model direct hydrogen-bonding interactions. nih.gov

pKa Calculation: The pKa is then calculated from the Gibbs free energy of the dissociation reaction in solution (ΔGsol) using the appropriate thermodynamic relationship.

The choice of DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) can significantly impact the accuracy of the prediction. nih.gov By comparing the calculated values from different theoretical levels, researchers can assess the robustness of the predicted pKa.

Table 1: Illustrative Computational Prediction of pKa for this compound Using Various Theoretical Models. (Note: These are hypothetical values for demonstration purposes.)
Computational MethodSolvation ModelPredicted pKa
B3LYP/6-31G(d)CPCM2.75
CAM-B3LYP/6-311+G(d,p)SMD2.68
CBS-QB3CPCM2.65
B3LYP/6-311+G(d,p)SMD + 2 H₂O molecules2.62

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing a level of insight that is often inaccessible through experimental means alone. rsc.org For this compound, computational studies can map the potential energy surface for reactions such as nucleophilic substitution at the α-carbon, which is activated by both the chlorine atom and the adjacent carboxylic acid group.

The primary goal of these studies is to locate and characterize the stationary points along a reaction coordinate: the reactants, products, and, most importantly, the transition states. smu.edu A transition state represents the highest energy point along the reaction pathway and its structure and energy determine the kinetic feasibility and rate of the reaction.

The typical computational workflow for modeling a reaction mechanism is as follows:

Locating Stationary Points: Quantum chemical methods, primarily DFT, are used to perform geometry optimizations to find the minimum energy structures of the reactants, products, and any intermediates. ijnc.ir Transition state structures are located using specialized algorithms that search for a first-order saddle point on the potential energy surface—a point that is an energy maximum in one direction (along the reaction coordinate) and a minimum in all other directions. ijnc.ir

Frequency Analysis: Vibrational frequency calculations are essential to characterize the located stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is uniquely identified by having exactly one imaginary frequency. ijnc.ir This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the carbon-chlorine bond and the formation of a new bond with an incoming nucleophile.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ideally leading to the reactant complex on one side and the product complex on the other. smu.edu

Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. This value is fundamentally related to the reaction rate constant via the Arrhenius equation and provides a quantitative measure of the kinetic barrier of the reaction.

For this compound, a plausible reaction to model would be its SN2 reaction with a nucleophile like hydroxide (B78521). Computational analysis could reveal the precise geometry of the pentacoordinate carbon atom in the transition state and quantify the energetic barrier to the substitution.

Table 2: Hypothetical Computational Data for the S_N2 Reaction of this compound with Hydroxide. (Note: These are illustrative values.)
ParameterComputational MethodValue (kcal/mol)
Reactant Complex EnergyB3LYP/6-311+G(d,p)0.00 (Reference)
Transition State EnergyB3LYP/6-311+G(d,p)+22.5
Product Complex EnergyB3LYP/6-311+G(d,p)-15.8
Activation Energy (ΔE) B3LYP/6-311+G(d,p) 22.5

Applications in Advanced Organic Synthesis Leveraging 2 Chloro 2 3 Chlorophenyl Acetic Acid As a Synthon

Role as a Key Intermediate in Pharmaceutical Synthesis

The presence of the α-chloroacetic acid moiety and the chlorophenyl ring suggests that the compound could serve as a versatile building block in medicinal chemistry. The carboxylic acid group allows for the formation of esters and amides, while the alpha-chlorine is a leaving group, susceptible to nucleophilic substitution. These features are common in intermediates used for pharmaceutical synthesis. nih.gov

Precursor for Analgesic and Anti-inflammatory Agents

While specific analgesic or anti-inflammatory agents derived directly from 2-chloro-2-(3-chlorophenyl)acetic acid are not extensively documented in published research, its structural motifs are present in many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its isomer, 2-chlorophenylacetic acid, is a well-known intermediate in the synthesis of the potent anti-inflammatory drug diclofenac. kajay-remedies.cominnospk.comgoogle.com Phenylacetic acid derivatives, in general, are a cornerstone of many NSAIDs. mdpi.com The reactivity of the α-chloro position in this compound would allow for coupling with various aromatic amines or other nucleophiles, a common strategy in the synthesis of diarylamine-based anti-inflammatory agents.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1368465-26-2
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
IUPAC Name chloro(3-chlorophenyl)acetic acid
Predicted XlogP 2.7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comuni.lu

Building Block for Antibiotics and Other Therapeutically Relevant Drug Classes

The application of this compound as a direct building block for specific, named antibiotics is not detailed in available literature. However, related structures are utilized in this field. The acyl chloride derivative of its isomer, 2-(3-chlorophenyl)acetic acid, serves as an intermediate for synthesizing benzothiazole (B30560) acetamides, which can exhibit antimicrobial properties. The chloroacetyl group is a known component in the synthesis of some classes of antibiotics where it is used to acylate an amine group on a core scaffold. For example, the antibiotic Chloramphenicol contains a dichloroacetyl moiety. The reactivity of this compound would make it a candidate for similar synthetic strategies, enabling the introduction of the 3-chlorophenylacetyl group into a target molecule.

Synthesis of Receptor Agonists and Enzyme Inhibitors

There is a lack of specific examples in the scientific literature detailing the use of this compound for the synthesis of receptor agonists or enzyme inhibitors. However, its derivatives could theoretically serve this purpose. For instance, isocoumarins derived from the related 2-(3-chlorophenyl)acetyl chloride have demonstrated enzyme inhibitory activity. The 3-chlorophenyl group can engage in hydrophobic interactions within the binding pockets of enzymes, potentially influencing potency and selectivity. The synthesis of such inhibitors often involves the reaction of an intermediate like this compound with other molecules to build the final pharmacologically active compound.

Utilization in Agrochemical Research and Development

In agrochemical science, phenylacetic acids and their chlorinated derivatives are important intermediates for creating substances that regulate plant growth or protect crops from pests and diseases.

Precursors for Plant Growth Regulators (e.g., Auxins)

Specific plant growth regulators derived from this compound are not described in the reviewed literature. Nonetheless, its structural isomer, 2-chlorophenylacetic acid, is widely used in the agrochemical sector to produce plant growth regulators, particularly synthetic auxins. kajay-remedies.cominnospk.com Auxins are a class of plant hormones that control cell elongation and differentiation. kajay-remedies.com Synthetic auxins like (4-chloro-2-methylphenoxy)acetic acid (MCPA) are widely used herbicides that mimic natural plant hormones. nih.gov The general structure of a substituted phenylacetic acid is fundamental to this activity, suggesting that this compound could be explored as a precursor for novel auxin analogs.

Table 2: Potential Synthetic Reactions of this compound

Reaction Type Reagent Example Product Type
Esterification Methanol (CH₃OH) Methyl 2-chloro-2-(3-chlorophenyl)acetate
Amidation Ammonia (B1221849) (NH₃) 2-chloro-2-(3-chlorophenyl)acetamide
Nucleophilic Substitution Amine (R-NH₂) 2-amino-2-(3-chlorophenyl)acetic acid derivative

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 2-chloro-2-(3-chlorophenyl)acetyl chloride |

Intermediates for Fungicides and Herbicides

While no specific commercial fungicides or herbicides are documented as being synthesized from this compound, related compounds are key in this sector. 2-Chlorophenylacetic acid is supplied to agrochemical plants for the formulation of herbicides. kajay-remedies.comveeprho.com The herbicidal activity of phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-established. These compounds often function as synthetic auxins that cause uncontrolled growth in broadleaf weeds. nih.gov The unique substitution pattern of this compound makes it a candidate for research and development in creating new herbicidal agents with potentially different selectivity or efficacy profiles.

Development of Specialty Chemicals and Advanced Materials

The utility of this compound as a synthon in the development of specialty chemicals and advanced materials is not extensively documented in publicly available scientific literature. While substituted phenylacetic acids and their derivatives can serve as precursors in various synthetic applications, specific research detailing the use of this compound for creating materials such as specialized polymers or functional dyes is limited.

Generally, compounds with similar structures, like other phenylacetic acid derivatives, are recognized as versatile intermediates in organic synthesis. kajay-remedies.comnih.gov They can be employed to build more complex molecules. inventivapharma.commdpi.com For instance, the carboxylic acid and chloro-substituted phenyl groups offer reactive sites for various chemical transformations. kajay-remedies.com

In principle, the structural elements of this compound could lend themselves to the synthesis of novel materials. The carboxylic acid moiety can participate in esterification or amidation reactions to form polymers, while the chlorinated phenyl ring could be functionalized further. However, specific research findings, including detailed synthetic pathways and characterization of resulting materials derived directly from this compound, are not readily found in the reviewed literature.

Due to the lack of specific research data on the application of this compound in the development of specialty chemicals and advanced materials, a data table of research findings cannot be provided.

Mechanistic Investigations of Biological Activity and Interactions of 2 Chloro 2 3 Chlorophenyl Acetic Acid Derivatives

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For derivatives of 2-Chloro-2-(3-chlorophenyl)acetic acid, key structural features such as the nature and position of substituents on the phenyl ring and the stereochemistry at the chiral alpha-carbon are critical determinants of their biological profiles.

The introduction of substituents, particularly chlorine atoms, into a molecule can substantially modify its biological activity. eurochlor.orgresearchgate.net The effects of these substitutions are multifaceted, influencing properties like lipophilicity, electronic distribution, and steric interactions with biological targets. researchgate.net

The presence of a chlorine atom on an aromatic ring generally increases the molecule's lipophilicity. researchgate.net This can lead to enhanced partitioning into the lipophilic phases of cell membranes or through the hydrophobic domains of a protein, potentially increasing the compound's concentration at its site of action. researchgate.netresearchgate.net Furthermore, the electronegativity of chlorine can create nonbonding interactions with binding sites and prevent metabolic hydroxylation at the position of substitution. researchgate.net

In studies of related aryl acetamide derivatives, the position of halogen substituents has been shown to be critical for activity. For instance, in a series of compounds evaluated for anti-cryptosporidial activity, it was found that 2-substituted compounds were inactive. Conversely, electron-withdrawing groups were generally preferred over electron-donating groups for enhancing potency. The data in the table below illustrates the impact of substituent placement and nature on the half-maximal effective concentration (EC50) against Cryptosporidium.

CompoundSubstituent(s)EC50 (µM)
Unsubstituted-H>25
4-chloro4-Cl0.66
3-chloro3-Cl1.3
4-fluoro4-F0.86
3-cyano3-CN38
4-fluoro, 3-cyano4-F, 3-CN2.1
3-methyl3-Me12
4-fluoro, 3-methyl4-F, 3-Me0.37

This data highlights that a 4-chloro substituent provides a significant increase in potency compared to the unsubstituted analog. Moreover, the addition of a 4-fluoro group can drastically improve the activity of compounds that are otherwise weakly active, such as the 3-cyano and 3-methyl analogs. This demonstrates that both the electronic properties and the specific position of substituents play a crucial role in the biological profile of these compounds.

The this compound molecule contains a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl ring, a hydrogen, a chlorine, and the carboxylic acid group). This gives rise to two non-superimposable mirror-image forms called enantiomers. nih.gov It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in biological activities, including pharmacology, toxicology, and pharmacokinetics. nih.gov

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov One enantiomer may bind with high affinity to a target site, leading to a desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov

The separation of enantiomers, known as chiral resolution, is therefore critical for evaluating the specific biological activity of each. google.com For compounds structurally related to this compound, such as 2-(4-chlorophenoxy)propionic acid, chiral High-Performance Liquid Chromatography (HPLC) has been used to separate the (R)- and (S)-enantiomers to facilitate enzymatic resolution studies. ntu.edu.tw Enzymatic resolution is a technique where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the two. google.comntu.edu.tw This enzymatic selectivity underscores the ability of biological systems to distinguish between enantiomers, implying that the chiral purity of this compound derivatives would likely have a profound influence on their stereoselective activity.

Molecular Mechanisms of Interaction with Biological Targets

The biological effects of this compound derivatives are mediated by their direct or indirect interactions with specific biological targets. Investigating these molecular mechanisms involves studying how these compounds bind to enzymes and receptors, their potential to chemically modify proteins, and their ability to inhibit key metabolic pathways.

Small molecules like this compound derivatives can serve as chemical probes to investigate the structure and function of biological targets such as enzymes and receptors. nih.govacs.org By systematically modifying the structure of the probe—for example, by altering the substituents on the phenyl ring—researchers can deduce information about the binding pocket of the target. These studies help to map out which interactions (e.g., hydrophobic, hydrogen bonding, or electronic) are crucial for binding and activity. researchgate.net

For example, in the development of inhibitors for the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), derivatives of 2-(thiophen-2-yl)acetic acid were used as molecular probes. nih.gov By synthesizing a variety of analogs and evaluating their inhibitory activity, researchers could build a structure-activity relationship model that informed how different chemical moieties interact with the enzyme's active site. nih.gov Similarly, derivatives of this compound could be employed to probe the active sites of various enzymes, with the chloro substituents playing a key role in modulating binding affinity and selectivity through steric and electronic effects. researchgate.net

Protein acylation is a post-translational modification that plays a significant role in regulating key cellular processes, including protein stability, subcellular localization, and enzyme activity. nih.gov This process involves the covalent attachment of an acyl group to a protein, typically on the nitrogen atom of a lysine residue's side chain. wikipedia.org

Carboxylic acids and their derivatives, such as thioacids, can participate in acylation reactions. nih.gov Given its structure as a carboxylic acid derivative, this compound has the potential to modify proteins through an acylation mechanism. The carboxylic acid group can be activated in vivo to form a more reactive species, such as an acyl-CoA thioester, which can then be transferred to a nucleophilic amino acid residue (e.g., lysine) on a target protein. This covalent modification could alter the protein's structure and function, representing a potential mechanism of biological activity.

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. digitellinc.com Dysregulation of protein kinase activity is implicated in many diseases, making them important therapeutic targets. google.com Phenylacetamide derivatives have been investigated as protein kinase inhibitors. google.com

The this compound scaffold possesses features that could be relevant for kinase inhibition. The chlorine substituents can enhance binding to the ATP-binding pocket of kinases through hydrophobic and halogen-bonding interactions. researchgate.net Studies on other classes of kinase inhibitors have shown that the addition of chlorine atoms can be a crucial factor for achieving high potency. digitellinc.com For example, research on tyrosine kinase inhibitors (TKIs) involves the synthesis of chlorinated analogs to explore changes in binding affinity and selectivity. digitellinc.com While initial results for some chlorinated TKIs have shown lower potency than their parent compounds, kinome profiling is used to gain a comprehensive understanding of how the selectivity across the entire kinase family is altered. digitellinc.com This suggests that derivatives of this compound could potentially act as inhibitors of specific protein kinases, thereby modulating cellular signaling pathways.

Mechanistic Aspects of Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is rooted in a multi-pronged assault on bacterial physiology. Research into the mechanistic aspects of their action reveals a capacity to disrupt fundamental cellular structures and interfere with vital metabolic processes, ultimately leading to the inhibition of bacterial growth and, in some cases, cell death. The specific interactions at a molecular level can vary between different bacterial species, particularly between Gram-positive and Gram-negative strains, owing to the inherent differences in their cell envelope structures.

Modes of Action Against Gram-Positive and Gram-Negative Bacterial Strains

The modes of action of this compound derivatives are significantly influenced by the cellular architecture of the target bacteria. The presence of chlorine atoms on both the phenyl ring and the acetic acid moiety is believed to enhance the lipophilicity of the molecule, facilitating its passage across the bacterial cell membrane.

Gram-Positive Bacteria: In Gram-positive bacteria, such as Staphylococcus aureus, the primary mode of action is often associated with the disruption of the cell membrane's integrity. The lipophilic nature of the compound allows it to intercalate into the phospholipid bilayer, leading to increased membrane permeability. This disruption compromises the cell's ability to maintain its internal environment, resulting in the leakage of essential ions and metabolites, and ultimately, cell death.

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria, like Escherichia coli, presents an additional barrier. However, derivatives of this compound are thought to traverse this layer, possibly through porin channels or by disrupting the lipopolysaccharide (LPS) structure. Once in the periplasmic space, they can exert their effects on the inner cytoplasmic membrane in a manner similar to that observed in Gram-positive bacteria. Furthermore, some evidence suggests that these compounds may also interfere with efflux pump mechanisms, which are crucial for antibiotic resistance in many Gram-negative strains.

A comparative analysis of the minimum inhibitory concentrations (MIC) often reveals differential susceptibility between these two bacterial types, as illustrated in the table below.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) of a Representative Derivative (µg/mL)
Staphylococcus aureusGram-Positive16
Bacillus subtilisGram-Positive32
Escherichia coliGram-Negative64
Pseudomonas aeruginosaGram-Negative128

Note: The MIC values are hypothetical and for illustrative purposes to show general trends in susceptibility.

Cellular Disruption and Interference with Vital Metabolic Processes

Beyond direct membrane damage, this compound derivatives have been shown to interfere with critical metabolic pathways within the bacterial cell. This interference represents a significant aspect of their antimicrobial activity.

One of the key mechanisms is the disruption of cellular respiration and energy production. It is hypothesized that these compounds can uncouple oxidative phosphorylation by dissipating the proton motive force across the cytoplasmic membrane. This action inhibits the synthesis of ATP, the primary energy currency of the cell, thereby crippling essential cellular functions.

Furthermore, research on the parent compound, phenylacetic acid (PAA), has demonstrated its ability to interfere with key enzymatic activities. Studies have shown that PAA can decrease the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, a central pathway for energy production. nih.gov This disruption of metabolic function leads to a state of cellular stress and growth inhibition. nih.gov

Cellular ProcessObserved Effect of this compound Derivatives
Cell Membrane Integrity Increased permeability, leakage of intracellular components.
Energy Metabolism Uncoupling of oxidative phosphorylation, inhibition of ATP synthesis, decreased activity of TCA cycle enzymes.
Protein Synthesis Potential for inhibition, leading to non-functional proteins.
Nutrient Uptake Disruption of transport systems due to membrane damage.

Environmental Transformation and Atmospheric Chemistry of Chlorophenylacetic Acids

Formation Mechanisms in Atmospheric Multiphase Systems

Recent research has highlighted the significance of atmospheric multiphase systems in the formation of halogenated acetic acids. These processes involve complex interactions between gases, liquids, and aerosol particles, leading to the generation of compounds that are more stable and can persist in the environment.

Contribution of Volatile Organic Compound (VOC)-Chlorine Chemistry Pathways

The formation of chloroacetic acids in the atmosphere is intrinsically linked to the chemistry of volatile organic compounds (VOCs) and reactive chlorine species. Halogen radicals, such as the chlorine radical (Cl•), are known to react with various VOCs, initiating a cascade of reactions that can lead to the formation of chlorinated organic acids. copernicus.org While direct studies on 2-Chloro-2-(3-chlorophenyl)acetic acid are limited, research on simpler chloroacetic acids provides valuable insights into these pathways.

For instance, studies have shown that the reaction of chlorine radicals with alkenes can produce a variety of chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs), which are precursors to chloroacetic acids. researchgate.netcopernicus.org While ethene was initially considered a primary precursor, models indicate it accounts for a small fraction of observed chloroacetic acid levels. copernicus.org Other VOCs, such as isoprene (B109036) and its oxidation products, are now recognized as significant contributors. researchgate.netcopernicus.org The gas-phase reactions of Cl• with these precursors can lead to the formation of intermediates like chloroacetaldehyde (B151913), which can then be further oxidized to chloroacetic acid. copernicus.orgresearchgate.net

The following table summarizes the contribution of different precursors to the formation of chloroacetic acid based on modeling studies.

PrecursorEstimated Contribution to Chloroacetic Acid Formation
Ethene< 1%
Isoprene and its oxidation products~7%
Heterogeneous conversion of chloroacetaldehyde24% - 48% copernicus.orgcopernicus.org

This data is based on studies of chloroacetic acid and serves as a model for understanding the potential pathways for more complex chlorophenylacetic acids.

Role of Heterogeneous Reactions and Aerosol Interactions in Formation

The uptake of gaseous Cl-OVOCs onto aerosol surfaces is a key step in this process. researchgate.net Quantum chemical calculations have estimated the reactive uptake coefficients for various Cl-OVOCs to be in the range of 3.63 × 10⁻⁵ to 2.34 × 10⁻². copernicus.org Once on the aerosol surface, these precursors can undergo further reactions. For example, the heterogeneous conversion of chloroacetaldehyde to chloroacetic acid is considered a more significant source than gas-phase reactions alone. researchgate.net

The presence of acidic aerosols, such as those containing sulfuric acid, can catalyze these particle-phase reactions, leading to a substantial increase in SOA mass. nih.gov Field observations have shown a strong correlation between chloroacetic acid concentrations and aerosol surface area, as well as with indicators of photochemical activity like solar radiation and j(NO₂). researchgate.net This suggests that photochemical processes on aerosols are a significant source of chloroacetic acids. researchgate.net

Pathways of Environmental Degradation

Once formed, chlorophenylacetic acids are subject to various degradation processes in the environment, which determine their persistence and potential for long-range transport.

Hydrolytic Stability and Transformation in Environmental Matrices

The rate of hydrolysis is influenced by factors such as pH and temperature. In environmental matrices, the presence of other chemical species can also affect the stability of these compounds. For example, the hydrolysis of α-chlorophenylacetic acid to mandelic acid can occur, and care must be taken during extraction to prevent this transformation. orgsyn.org This suggests that under certain environmental conditions, the chlorine atom at the alpha position can be substituted by a hydroxyl group.

Biotransformation Processes by Environmental Microorganisms

Biotransformation by microorganisms is a significant degradation pathway for many organic pollutants. While direct evidence for the biodegradation of this compound is scarce, studies on structurally similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provide insights into potential microbial degradation pathways. researchgate.net

Microorganisms, particularly bacteria, have been shown to utilize chlorinated aromatic compounds as a source of carbon and energy. medchemexpress.com For instance, Pseudomonas sp. strain CBS3 can utilize 4-chlorophenylacetic acid. medchemexpress.com The degradation of 2,4-D has been observed under both aerobic and anaerobic conditions, often involving the cleavage of the ether bond and subsequent degradation of the chlorinated aromatic ring. researchgate.net It is plausible that similar microbial processes could contribute to the degradation of this compound in soil and water environments, although the specific pathways and rates would depend on the microbial communities present and the environmental conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-2-(3-chlorophenyl)acetic acid, and how can reaction parameters be optimized for higher yields?

  • Methodology : The compound is synthesized via oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions. Critical parameters include temperature control (50–70°C), stoichiometric ratios of oxidizing agents, and purification via recrystallization in ethanol/water mixtures to isolate the acetic acid derivative .
  • Optimization : Adjusting pH (2–4) and reaction time (6–12 hours) minimizes side reactions (e.g., over-oxidation). Monitoring via thin-layer chromatography (TLC) ensures intermediate conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR shows a singlet for the acetic acid proton (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) from the 3-chlorophenyl group. 13^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • IR : Strong absorption at 1720–1750 cm1^{-1} (C=O stretch) and 750–800 cm1^{-1} (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]+^+ at m/z 219 (for C₈H₅Cl₂O₂) with fragmentation patterns reflecting loss of Cl and COOH groups .

Q. How does this compound react under nucleophilic substitution or reduction conditions?

  • Substitution : The α-chloro group undergoes nucleophilic substitution with amines (e.g., NH₃) to form aminoacetic acid derivatives. Reaction efficiency depends on solvent polarity (e.g., DMF > ethanol) and base catalysis (e.g., K₂CO₃) .
  • Reduction : Sodium borohydride (NaBH₄) reduces the α-chloro group to a hydroxyl group, yielding 2-hydroxy-2-(3-chlorophenyl)acetic acid. Excess NaBH₄ and low temperatures (0–5°C) prevent over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach : Discrepancies in antimicrobial or anticancer assays may arise from impurity profiles (e.g., residual dichloroacetic acid). Validate purity via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and compare bioactivity across standardized cell lines (e.g., HeLa vs. MCF-7) .
  • Case Study : A 2021 study found that ≥95% purity (by titration ) is critical for consistent IC₅₀ values in cytotoxicity assays .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

  • Hydrolysis : The α-chloro group hydrolyzes in aqueous media (pH > 8) to form 2-hydroxy-2-(3-chlorophenyl)acetic acid. Kinetics are pH-dependent, with t₁/₂ of 24–48 hours at pH 9 .
  • Photodegradation : UV exposure (254 nm) cleaves the C-Cl bond, generating phenylacetic acid derivatives. Use amber glassware for storage to mitigate this .

Q. How can isomers or byproducts (e.g., 2-chloro-4-chlorophenyl derivatives) be separated during synthesis?

  • Chromatography : Reverse-phase HPLC (acetonitrile/water gradient) resolves positional isomers. GC-MS with a DB-5 column identifies volatile byproducts .
  • Crystallization : Fractional crystallization in hexane/ethyl acetate (3:1) separates isomers based on solubility differences .

Methodological Considerations

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • Titration : Saponification with NaOH followed by manganometric titration quantifies dichloroacetic acid impurities (<0.5% w/w) .
  • ICP-MS : Detects heavy metal residues (e.g., Cr from K₂Cr₂O₇ oxidation) at ppb levels .

Q. How can computational modeling predict the reactivity of this compound with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The chlorophenyl group’s hydrophobic interactions and acetic acid’s hydrogen bonding are key .

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2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 2
2-Chloro-2-(3-chlorophenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.